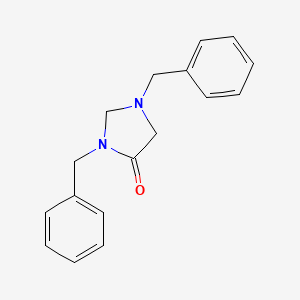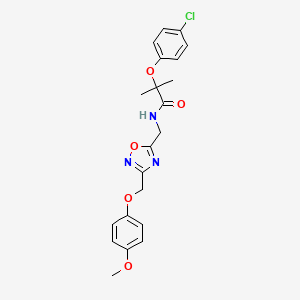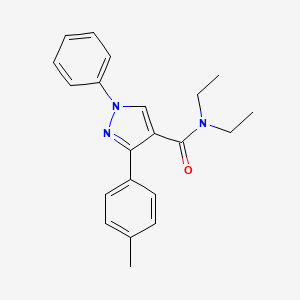
2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde” is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiophene ring, a thiazole ring, and an aldehyde group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups mentioned above. For example, the piperidine ring could be formed through a cyclization reaction, and the thiophene and thiazole rings could be formed through heterocyclic ring formation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The piperidine, thiophene, and thiazole rings would contribute to the rigidity of the molecule, while the aldehyde group would make the molecule polar .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The aldehyde group could undergo oxidation and reduction reactions, and the heterocyclic rings could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the functional groups. For example, the presence of the aldehyde group could make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
The compound 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde is a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Its derivatives have been synthesized and evaluated for antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. For instance, derivatives containing the thiophene moiety exhibited significant analgesic and anti-inflammatory activities, underscoring the therapeutic potential of these compounds in pain and inflammation management (Abdel-Wahab et al., 2012).
Antimicrobial Applications
Compounds synthesized from 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde have demonstrated antimicrobial properties. A study highlighted the preparation of new thiazolo[3, 2]pyridines containing pyrazolyl moiety and their evaluation against microbial strains, showing their potential as antimicrobial agents (El-Emary et al., 2005). Similarly, novel chitosan Schiff bases based on heterocyclic moieties derived from the compound were characterized and tested for antimicrobial activity, revealing dependency on the Schiff base moiety for antimicrobial efficacy (Hamed et al., 2020).
Antitumor Evaluation
Research on derivatives of 2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde has extended into the field of cancer, where some compounds exhibited inhibitory effects on tumor cell lines. A study involving the synthesis and evaluation of novel compounds for cytotoxicity against human tumor and normal cell lines highlighted their potential in cancer treatment (Al-Omran et al., 2014).
Future Directions
properties
IUPAC Name |
2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c16-9-11-12(10-5-4-8-17-10)14-13(18-11)15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNISQYKXXYJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(S2)C=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)-4-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2821451.png)


![2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2821456.png)

![3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2821458.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2821459.png)




![N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide](/img/structure/B2821472.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821473.png)